N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3OS/c1-21(9-14(22)19-11-5-2-4-10(17)8-11)16-20-15-12(18)6-3-7-13(15)23-16/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCKPRAUOWEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Br)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-fluorobenzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling of the two fragments: The 4-fluorobenzo[d]thiazole and the bromophenyl group are coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3).
Formation of the acetamide moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
Fluorine at position 4 of the benzothiazole (common in the target and GB30) is associated with increased metabolic stability and electronic modulation of binding interactions . Methylamino substitution (target compound vs. ) introduces a basic nitrogen, which could influence hydrogen-bonding interactions in enzymatic targets.
Thiazolidinedione warheads (GB30, ) confer distinct hydrogen-bonding and electrostatic properties, enabling interactions with histone targets absent in acetamide-only derivatives .
Urease Inhibition :
Key Observations:
- Yield Optimization : Multi-step syntheses (e.g., GB30, ) typically yield 60–70%, while Pd-catalyzed couplings () achieve higher yields (71–86%) .
- Purity Challenges : Bromine and fluorine substituents (as in the target compound) may complicate purification, necessitating advanced techniques like preparative HPLC (used in ) .
Biological Activity
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, with the CAS number 1396801-28-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C₁₆H₁₃BrFN₃OS
- Molecular Weight : 394.3 g/mol
- Structure : The compound features a bromophenyl moiety and a fluorobenzo[d]thiazole group, which are known to influence biological activity through various mechanisms.
-
Antimalarial Activity :
Research indicates that compounds with similar thiazole structures exhibit antimalarial properties. For instance, modifications in the N-aryl amide group linked to the thiazole ring have shown significant in vitro activities against Plasmodium falciparum strains, suggesting that this compound may also possess similar efficacy due to its structural similarities . -
Leishmanicidal Activity :
The hybridization of thiazole derivatives has been linked to leishmanicidal effects. Compounds derived from thiazoles have demonstrated promising activity against Leishmania infantum, showing low cytotoxicity and significant reductions in parasite survival. This suggests that this compound could be explored for similar applications . -
Sigma Receptor Binding :
Studies involving related compounds have shown high affinity for sigma receptors, which play a role in various cellular processes including apoptosis and cell proliferation. The binding affinity to sigma receptors may contribute to the compound's potential therapeutic effects in oncology .
In Vitro Studies
A series of studies have been conducted to evaluate the biological activity of thiazole derivatives, including:
In Vivo Studies
In vivo biodistribution studies using radiolabeled variants of related compounds indicated that blocking specific sigma receptors can improve tumor uptake ratios, suggesting potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with temperature control (e.g., 60–80°C) and pH optimization (neutral to mildly basic) to enhance yield (≥70%). Catalysts like triethylamine or palladium-based agents may be used for coupling reactions. Post-synthesis purification via column chromatography is recommended .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying aromatic protons (e.g., 4-fluorobenzo[d]thiazole) and methylamino groups. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy) and fragmentation patterns .
Q. What functional groups contribute to its biological activity?
- Methodological Answer : The 3-bromophenyl group enhances lipophilicity and target binding, while the 4-fluorobenzo[d]thiazole moiety is critical for π-π stacking and heterocyclic interactions. The methylamino linker improves solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
QSAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups) on activity using computational tools like Schrödinger Suite .
Comparative Studies : Synthesize structural analogs (e.g., replacing Br with Cl) to isolate substituent-specific effects .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens at para/meta positions, alkyl/aryl groups on the acetamide).
- Step 2 : Test in vitro bioactivity (e.g., antimicrobial MIC, anticancer IC₅₀) using 96-well plate assays.
- Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like EGFR or DNA gyrase .
Q. How can in vitro assays elucidate the compound’s mechanism of action?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ kinase assays to measure inhibition of tyrosine kinases (e.g., c-Src).
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways.
- Molecular Dynamics Simulations : AMBER or GROMACS models predict stability of ligand-target complexes (e.g., with tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
